Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate
Overview
Description
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate is a useful research compound. Its molecular formula is C13H7Cl2F3N2O2 and its molecular weight is 351.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is reported to be an intermediate in the production of certain agrochemicals .
Mode of Action
It is known that the compound undergoes palladium-catalyzed monoalkoxycarbonylation .
Biochemical Pathways
It is involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
Its physical properties such as boiling point (80 °c/20 mmhg) and density (1549 g/mL at 25 °C) are reported .
Biochemical Analysis
Biochemical Properties
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. For instance, it has been reported to interact with enzymes involved in the synthesis of herbicides and insecticides, acting as an intermediate in these biochemical processes .
Cellular Effects
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over extended periods. The long-term effects on cellular function include alterations in metabolic activity and gene expression, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For instance, it has been shown to participate in pathways related to the synthesis of herbicides and insecticides, where it acts as a key intermediate .
Transport and Distribution
Within cells and tissues, Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness in biochemical processes .
Subcellular Localization
The subcellular localization of Methyl 3,6’-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate is critical for its activity and function. It is often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
methyl 2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c1-22-12(21)8-2-6(4-20-11(8)15)10-9(14)3-7(5-19-10)13(16,17)18/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZVMKPCFFGICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.